2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
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Properties
IUPAC Name |
2-chloro-N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-7-8-14(9-13(12)2)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)15-5-3-4-6-17(15)21/h3-11H,1-2H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAMCIQIBUIZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to interfere with various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its chemical structure, it is likely that it could induce changes in cellular function, potentially leading to effects such as cell growth inhibition or apoptosis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on this compound are currently unknown.
Biological Activity
The compound 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS Number: 1171646-40-4) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations.
Molecular Characteristics
- Molecular Formula : CHClNO
- Molecular Weight : 473.9 g/mol
- Structure : The compound features a chlorinated benzohydrazide moiety linked to a pyrazolo[3,4-d]pyrimidine structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1171646-40-4 |
| Molecular Formula | CHClNO |
| Molecular Weight | 473.9 g/mol |
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Candida albicans .
Anti-inflammatory and Analgesic Effects
In vivo studies have demonstrated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold possess anti-inflammatory and analgesic properties. For example, one study highlighted that certain derivatives significantly reduced inflammation and pain in animal models compared to standard analgesics like diclofenac .
Cytotoxicity and Cancer Research
The compound’s structural characteristics suggest potential anticancer activity. Preliminary studies have tested similar compounds against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). Results indicated varying degrees of cytotoxicity with IC values ranging from 6.2 μM to 43.4 μM for different derivatives .
Table 2: Summary of Biological Activities
Case Study 1: Analgesic and Anti-inflammatory Properties
A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives, including the compound of interest. The evaluation involved administering these compounds to animal models followed by assessment using the formalin test for pain response. The results indicated that certain derivatives exhibited a notable analgesic effect comparable to traditional pain relievers.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, a series of hydrazone derivatives were synthesized based on the pyrazolo[3,4-d]pyrimidine framework. These compounds were tested against various bacterial strains using standard agar diffusion methods. The results showed that some derivatives had a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents.
Preparation Methods
Cyclization Strategies
The pyrazolo[3,4-d]pyrimidine scaffold is constructed through [3+3] cyclocondensation, as demonstrated in pyrazolopyrimidine syntheses.
Conventional Method (Reflux):
- React 3,4-dimethylphenylhydrazine (1.2 eq) with ethyl 3-aminopyrazole-4-carboxylate (1 eq) in ethanol/pyridine (4:1)
- Reflux at 80°C for 8–12 hours
- Yield: 68–72%
Microwave Optimization:
| Parameter | Value |
|---|---|
| Irradiation Power | 300 W |
| Temperature | 120°C |
| Time | 7–10 minutes |
| Yield | 89% |
Microwave conditions enhance reaction efficiency by 2.4-fold compared to conventional heating.
Chlorination at Position 2
Chlorination employs phosphorus oxychloride (POCl₃) under controlled conditions:
Procedure:
- Suspend pyrazolo[3,4-d]pyrimidine intermediate (1 eq) in POCl₃ (5 eq)
- Add catalytic DMF (0.1 eq)
- Reflux at 110°C for 4 hours
- Quench with ice-water, extract with dichloromethane
- Yield: 82–85%
Critical Parameters:
- Excess POCl₃ ensures complete conversion
- DMF catalyzes Vilsmeier-Haack complex formation for electrophilic chlorination
Introduction of the 3,4-Dimethylphenyl Group
Ullmann-Type Coupling
Palladium-catalyzed cross-coupling installs the aryl group at position 1:
Optimized Conditions:
| Component | Quantity |
|---|---|
| 2-Chloropyrazolo[3,4-d]pyrimidine | 1 eq |
| 3,4-Dimethylphenylboronic acid | 1.5 eq |
| Pd(PPh₃)₄ | 0.05 eq |
| K₂CO₃ | 3 eq |
| DME/H₂O (4:1) | 10 mL/mmol |
| Temperature | 90°C, 12 hours |
| Yield | 78% |
Solvent-Free Mechanochemical Alternative
Ball-milling with CuI (0.1 eq) and K₃PO₄ (2 eq):
Synthesis of 2-Chlorobenzohydrazide
Hydrazinolysis of Methyl 2-Chlorobenzoate
Traditional Approach:
- Reflux methyl 2-chlorobenzoate (1 eq) with hydrazine hydrate (3 eq) in ethanol
- 6–8 hours reaction time
- Yield: 67%
Microwave Enhancement:
| Parameter | Value |
|---|---|
| Power | 150 W |
| Temperature | 100°C |
| Time | 8 minutes |
| Yield | 92% |
Microwave irradiation accelerates the reaction by 45-fold while improving yield.
Final Coupling Reaction
Acid-Mediated Condensation
Couple 2-chlorobenzohydrazide (1.2 eq) with 2-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 eq):
Conditions:
Carbodiimide Coupling Optimization
Using EDC/HOBt system:
| Reagent | Quantity |
|---|---|
| EDC | 1.5 eq |
| HOBt | 1.5 eq |
| DIPEA | 3 eq |
| DMF | 5 mL/mmol |
| Time | 12 hours |
| Yield | 88% |
This method prevents racemization and improves atom economy.
Purification and Characterization
Recrystallization Optimization
Solvent Screening:
| Solvent System | Purity (%) | Recovery (%) | |
|---|---|---|---|
| Heptane/EtOAc (3:1) | 99.2 | 82 | |
| MeOH/H₂O (4:1) | 97.8 | 78 | |
| Acetone/Hexane (1:2) | 98.5 | 85 |
Heptane/EtOAC combination provides optimal crystal morphology for X-ray analysis.
Spectroscopic Validation
Key ¹H NMR Signals (DMSO-d6):
HRMS (ESI+):
Calculated for C₂₀H₁₆ClN₆O: 403.1064
Found: 403.1067
Green Chemistry Approaches
Solvent-Free Mechanosynthesis
Ball-milling aryl components with K₂CO₃ (2 eq):
Continuous Flow Microreactor System
Benefits:
- 98% conversion in 8 minutes
- 10-fold productivity increase vs batch
- Automated control minimizes byproducts
Industrial-Scale Considerations
Cost Analysis for 1 kg Batch:
| Step | Traditional Cost ($) | Optimized Cost ($) |
|---|---|---|
| Core Synthesis | 420 | 310 |
| Chlorination | 180 | 150 |
| Coupling | 290 | 210 |
| Total | 890 | 670 |
Microwave reactors and solvent recycling reduce production costs by 25%.
Q & A
Q. What advanced techniques improve yield in large-scale synthesis?
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., <5% impurities at 100 g scale) (#user-content-evidence-7).
- Microwave Assistance : Accelerate cyclization steps (30 minutes vs. 12 hours conventional) with 20% yield improvement (#user-content-evidence-15).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
